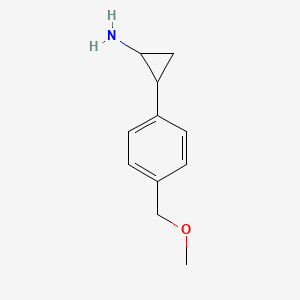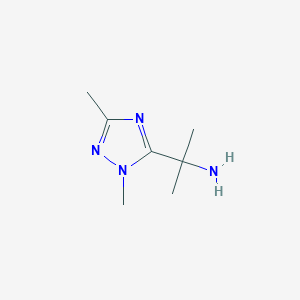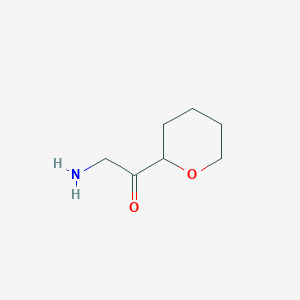
1-(2-Bromo-1-(sec-butoxy)ethyl)-3-methylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Bromo-1-(sec-butoxy)ethyl)-3-methylbenzene is an organic compound characterized by a bromine atom attached to a benzene ring substituted with a sec-butoxy group and a methyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Bromo-1-(sec-butoxy)ethyl)-3-methylbenzene typically involves the bromination of 1-(sec-butoxy)ethyl-3-methylbenzene. The reaction is carried out under controlled conditions using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum bromide. The reaction is usually conducted in an inert solvent such as carbon tetrachloride or chloroform at a temperature range of 0-25°C.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process includes the bromination step followed by purification through distillation or recrystallization to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(2-Bromo-1-(sec-butoxy)ethyl)-3-methylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as hydroxide, alkoxide, or amine groups.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions:
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution at room temperature.
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium at elevated temperatures.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF) at low temperatures.
Major Products:
Substitution: Formation of 1-(2-Hydroxy-1-(sec-butoxy)ethyl)-3-methylbenzene.
Oxidation: Formation of 1-(2-Oxo-1-(sec-butoxy)ethyl)-3-methylbenzene.
Reduction: Formation of 1-(sec-butoxy)ethyl-3-methylbenzene.
Applications De Recherche Scientifique
1-(2-Bromo-1-(sec-butoxy)ethyl)-3-methylbenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a building block for active pharmaceutical ingredients (APIs).
Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science.
Mécanisme D'action
The mechanism of action of 1-(2-Bromo-1-(sec-butoxy)ethyl)-3-methylbenzene involves its interaction with molecular targets such as enzymes or receptors. The bromine atom can participate in electrophilic substitution reactions, while the sec-butoxy group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins. The methyl group can influence the compound’s steric and electronic properties, affecting its reactivity and binding affinity.
Comparaison Avec Des Composés Similaires
- 1-(2-Bromo-1-(sec-butoxy)ethyl)-3-chlorobenzene
- 1-(2-Bromo-1-(sec-butoxy)ethyl)-4-methoxybenzene
- 1-(2-Bromo-1-(sec-butoxy)ethyl)-3-methoxybenzene
Uniqueness: 1-(2-Bromo-1-(sec-butoxy)ethyl)-3-methylbenzene is unique due to the presence of the methyl group on the benzene ring, which can influence its chemical reactivity and physical properties. The combination of the bromine atom and sec-butoxy group provides a versatile platform for further chemical modifications and applications in various fields.
Propriétés
Formule moléculaire |
C13H19BrO |
|---|---|
Poids moléculaire |
271.19 g/mol |
Nom IUPAC |
1-(2-bromo-1-butan-2-yloxyethyl)-3-methylbenzene |
InChI |
InChI=1S/C13H19BrO/c1-4-11(3)15-13(9-14)12-7-5-6-10(2)8-12/h5-8,11,13H,4,9H2,1-3H3 |
Clé InChI |
SFVXFAIIGWZSLS-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)OC(CBr)C1=CC=CC(=C1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![Tert-butyl 1-oxa-4,7-diazaspiro[4.4]nonane-7-carboxylate](/img/structure/B13541110.png)
![Ethyl 3-[(benzyloxy)methyl]-1-methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B13541117.png)
![Tricyclo[4.2.0.0,2,5]octan-3-aminehydrochloride](/img/structure/B13541125.png)





![2-Amino-6-[(methylamino)methyl]-3,4-dihydropyrimidin-4-onedihydrochloride](/img/structure/B13541165.png)
